molecular formula C12H18FN B1474064 2-(4-Ethylphenyl)-2-fluorobutan-1-amine CAS No. 1566067-86-4

2-(4-Ethylphenyl)-2-fluorobutan-1-amine

Cat. No.: B1474064
CAS No.: 1566067-86-4
M. Wt: 195.28 g/mol
InChI Key: XLSVHXLMCAODGS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-fluorobutan-1-amine is a synthetic organic compound featuring a fluorinated butanamine structure linked to a 4-ethylphenyl group. With the molecular formula C12H18FN, this chiral amine serves as a valuable building block in medicinal chemistry and pharmaceutical research for exploring structure-activity relationships . The strategic incorporation of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and membrane permeability, making this compound a useful precursor in drug discovery programs . Researchers utilize this amine in developing potential bioactive molecules, including central nervous system (CNS) active agents or nitrification inhibitors for agricultural science . The compound is provided as a high-purity material for research purposes only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(4-ethylphenyl)-2-fluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-10-5-7-11(8-6-10)12(13,4-2)9-14/h5-8H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSVHXLMCAODGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethylphenyl)-2-fluorobutan-1-amine, also known by its chemical structure C13H18F, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H18F
  • Molecular Weight : 209.28 g/mol
  • CAS Number : 1566067-86-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors, which may influence pathways related to mood regulation and neuroprotection. The fluorine atom in its structure enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Biological Activity Overview

The compound has shown promise in several areas:

  • Neuropharmacology :
    • Exhibits activity in modulating dopaminergic and serotonergic systems.
    • Potential applications in treating mood disorders and neurodegenerative diseases.
  • Antidepressant Effects :
    • Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through serotonin reuptake inhibition.
  • Antitumor Activity :
    • Some studies indicate that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
NeuropharmacologyModulates dopamine and serotonin receptors
AntidepressantShows antidepressant-like effects in animal models
AntitumorExhibits cytotoxicity against cancer cell lines

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI) .

Case Study 2: Antitumor Efficacy

In vitro assays revealed that the compound exhibited significant cytotoxic effects on human breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in these cells. Further investigations are required to elucidate the exact pathways involved .

Scientific Research Applications

1.1. Receptor Modulation

The compound has been identified as a selective antagonist for the dopamine D3 receptor. Research indicates that compounds with similar structures exhibit high affinity and metabolic stability, making them promising candidates for treating neuropsychiatric disorders such as schizophrenia and addiction . The selectivity for the D3 receptor over D2 and D4 receptors minimizes potential side effects, which is crucial for developing effective therapeutic agents .

1.2. Cancer Treatment

Compounds that share structural similarities with 2-(4-Ethylphenyl)-2-fluorobutan-1-amine have shown promise as inhibitors of ATR protein kinase, which is involved in cellular responses to DNA damage. These compounds have demonstrated efficacy in treating various cancers both as monotherapy and in combination with other agents like cisplatin . The ability to synergize with existing cancer treatments enhances their therapeutic potential.

3.1. Neuropsychiatric Disorders

A study involving behavioral models demonstrated that compounds similar to this compound effectively reduced drug-seeking behavior in animal models of addiction. These findings suggest that targeting the D3 receptor may provide a novel approach to treating substance use disorders .

3.2. Cancer Research

In vitro studies have shown that compounds inhibiting ATR kinase can significantly enhance the cytotoxic effects of chemotherapeutic agents on cancer cell lines. This suggests a potential application for this compound in combination therapies aimed at improving patient outcomes in oncology .

Data Tables

Application Area Mechanism Potential Benefits
NeuropsychiatryD3 receptor antagonismReduced addiction-related behaviors
OncologyATR kinase inhibitionEnhanced efficacy of chemotherapy

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Core Backbone : Both compounds share a butan-1-amine scaffold.
  • Substituents :
    • Mofegiline: Features a fluoromethylene group (C=CF) at C2 and a 4-fluorophenyl group at C3.
    • Target Compound: Substitutes C2 with fluorine and a 4-ethylphenyl group.
  • Functional Impact: Mofegiline’s fluoromethylene group enhances rigidity and electron-withdrawing effects, critical for irreversible inhibition of monoamine oxidase B (MAO-B).

2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine

Structural Comparison :

  • Core Structure: This quinoline derivative diverges significantly with a nitrogen-containing aromatic ring system.
  • Shared Features : The 4-ethylphenyl group is retained, suggesting a role in hydrophobic interactions with targets such as viral RNA-dependent RNA polymerases (RdRp).

Functional Insights :

  • The quinoline moiety in this compound facilitates deep hydrophobic pocket binding in RdRp, as demonstrated in computational studies against bovine viral diarrhea virus (BVDV).

1-(4-Ethylphenyl)-ethanone

Structural and Functional Contrast :

  • Core Structure : A ketone derivative lacking the amine group and fluorine atom.
  • Biological Relevance: Exhibits dose-dependent antimicrobial activity against Phytophthora parasitica (EC₅₀ = 27.46–366.37 mg/L).

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Key Substituents Biological Activity Reference
2-(4-Ethylphenyl)-2-fluorobutan-1-amine C₁₂H₁₆FN 2-Fluoro, 4-ethylphenyl Undetermined (structural analog data)
Mofegiline C₁₁H₁₃F₂N 2-Fluoromethylene, 4-fluorophenyl MAO-B inhibition (IC₅₀ < 10 nM)
2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine C₂₂H₂₆N₂ Quinoline, 4-ethylphenyl BVDV RdRp inhibition (computational Kd ~ 2 µM)
1-(4-Ethylphenyl)-ethanone C₉H₁₀O Ketone, 4-ethylphenyl Antimicrobial (EC₅₀ = 27.46–366.37 mg/L)

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s fluorine and ethyl groups position it as a candidate for reversible enzyme modulation or receptor agonism/antagonism, warranting further in vitro studies.
  • Limitations : Direct comparative data are absent in the provided evidence; inferences rely on structural analogs. Key gaps include binding affinity measurements and metabolic stability profiles.

Preparation Methods

Fluorination of Secondary Alcohol Intermediates Using Diethylaminosulfur Trifluoride (DAST)

A well-documented method involves starting from a secondary alcohol intermediate bearing the 4-ethylphenyl group. The hydroxyl group at the fluorination site is replaced with fluorine using DAST, a selective fluorinating agent.

  • Procedure:

    • Secondary alcohol intermediate (e.g., 2-(4-ethylphenyl)-2-hydroxybutan-1-amine derivative) is treated with DAST under controlled conditions.
    • The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with fluorine to yield the 2-fluoro derivative.
    • Subsequent deprotection or functional group transformations yield the primary amine.
  • Key Details:

    • The reaction typically occurs at room temperature or slightly elevated temperatures.
    • Yields are generally high, with quantitative conversion reported for related analogues.
    • Stereochemical control can be achieved by starting from chiral alcohols or using chiral auxiliaries.
  • Supporting Data:

Step Reagent/Condition Yield (%) Notes
Secondary alcohol synthesis Previously published methods - Precursor synthesis step
Fluorination DAST, room temp, several hrs ~90-100 High selectivity for fluorination
Deprotection Standard amine deprotection Quantitative Yields primary amine

This method is supported by studies on similar fluorinated amines where DAST effectively replaced hydroxyl groups with fluorine atoms, maintaining stereochemical integrity.

Diastereodivergent Hydroxyfluorination of Allylic Amines

An alternative approach involves the direct hydroxyfluorination of allylic amines to introduce fluorine and hydroxyl groups regio- and stereoselectively.

  • Procedure:

    • Allylic amine substrates are treated sequentially with tetrafluoroboric acid etherate (HBF4·OEt2) and meta-chloroperbenzoic acid (m-CPBA).
    • This promotes epoxidation of the olefin proximal to the amine group.
    • The epoxide ring is then regioselectively opened by fluoride ion transfer from BF4−, yielding amino fluorohydrins.
    • Subsequent transformations convert the amino fluorohydrin to the target amine.
  • Key Details:

    • The process is stereospecific and allows access to diastereomeric products by varying reagent equivalents.
    • It is particularly useful for conformationally biased allylic amines.
    • Reaction conditions: 2 equiv of HBF4·OEt2 for one diastereomer; 20 equiv for the other.
  • Supporting Data:

Step Reagent/Condition Yield (%) Notes
Epoxidation m-CPBA, HBF4·OEt2, room temp Moderate Face-selective epoxidation
Epoxide ring-opening BF4− ion (in situ) High SN2-type ring opening
Conversion to amine Standard reduction/deprotection - Final amine product obtained

This method provides a direct route to fluorinated amines with control over stereochemistry and has been demonstrated in the synthesis of fluorinated sphingoid bases.

Multicomponent Cycloaromatization Reactions

Though less direct for this specific compound, multicomponent reactions involving ortho-bromoaryl ketones, amines, and alkynes catalyzed by copper(I) have been reported for the synthesis of polyaryl amines, which can be adapted for fluorinated analogues.

  • Procedure:

    • Copper(I) iodide catalyzes the reaction of ortho-bromoaryl ketones with amines and alkynes.
    • The reaction proceeds via oxidative addition and cyclization steps.
    • Fluorinated substrates or intermediates can be incorporated to yield fluorinated amines.
  • Key Details:

    • Reaction temperature: 120 °C.
    • Reaction time: 24 hours.
    • Yields vary; for related systems, yields of 28%-83% have been reported depending on substrate and conditions.
  • Supporting Data:

Component Amount/Condition Outcome
CuI catalyst 15 mol% Promotes cycloaromatization
NaOH base 2 equiv Deprotonation and activation
ortho-bromoaryl ketone 2 equiv Substrate
Amine 1.5 equiv Nucleophile
Terminal alkyne 0.2 mmol Coupling partner

This method offers modular synthesis potential but requires adaptation for selective fluorination.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
DAST Fluorination of Alcohols DAST, room temp High selectivity, stereocontrol Requires pre-synthesized alcohols 90-100
Hydroxyfluorination of Allylic Amines HBF4·OEt2, m-CPBA, BF4−, room temp Direct fluorination, diastereodivergent Limited to allylic amine substrates Moderate to High
Multicomponent Cycloaromatization CuI, NaOH, ortho-bromoaryl ketone, amine, alkyne, 120 °C Modular, broad substrate scope Longer reaction times, moderate yields 28-83

Research Findings and Notes

  • The DAST fluorination method is the most straightforward and widely applied for introducing fluorine at secondary carbon centers adjacent to amines, enabling high yields and stereochemical fidelity.
  • Diastereodivergent hydroxyfluorination offers a novel way to access fluorinated amines with control over stereochemistry, useful for complex molecule synthesis.
  • Multicomponent reactions provide a platform for complex amine synthesis but require further optimization for fluorinated targets.
  • Reaction atmospheres are typically inert (nitrogen or argon) to prevent side reactions.
  • Purification is commonly achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Anhydrous solvents and dry conditions improve reaction efficiency and product purity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethylphenyl)-2-fluorobutan-1-amine
Reactant of Route 2
2-(4-Ethylphenyl)-2-fluorobutan-1-amine

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